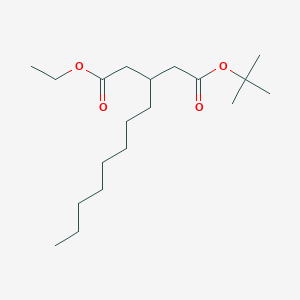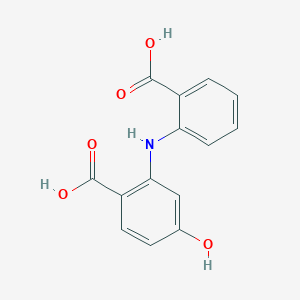![molecular formula C18H24O2S2 B14371315 1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one CAS No. 89864-05-1](/img/structure/B14371315.png)
1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one is a complex organic compound that features a unique structure with a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out in an organic solvent at room temperature or under reflux conditions.
Industrial Production Methods
The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the protection of carbonyl compounds.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one involves its interaction with molecular targets through its dithiane ring. The compound can form stable complexes with metal ions, which can inhibit corrosion processes . Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Similar structure with a dithiane ring, used as a corrosion inhibitor.
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with similar electrochemical properties.
Uniqueness
1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one is unique due to its specific structure, which combines a dithiane ring with a methoxyphenyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
89864-05-1 |
|---|---|
Molecular Formula |
C18H24O2S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[5-[1-(1,3-dithian-2-ylidene)ethyl]-2-methoxyphenyl]pentan-1-one |
InChI |
InChI=1S/C18H24O2S2/c1-4-5-7-16(19)15-12-14(8-9-17(15)20-3)13(2)18-21-10-6-11-22-18/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
HFDKPSADRHDXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)C(=C2SCCCS2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


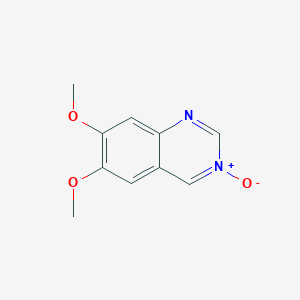
![3-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B14371244.png)
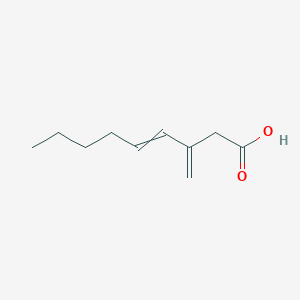
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
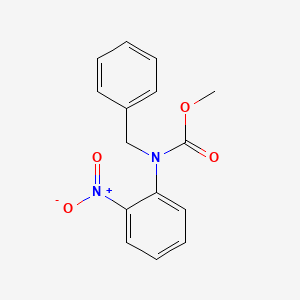
![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
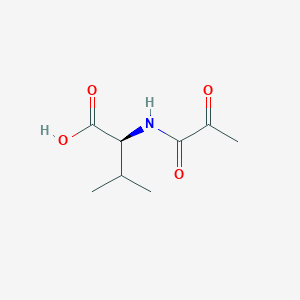

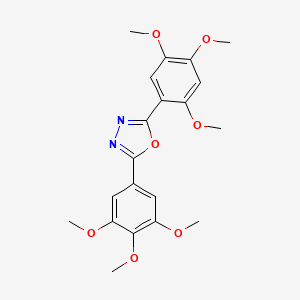
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)
![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)
